REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:29][OH:30].[CH3:3][C:4]([CH3:5])([CH3:6])[O:7][C:8](=[O:9])[NH:10][c:11]1[cH:12][cH:13][c:14]2[cH:15][c:16]([C:20](=[O:21])[O:22][CH3:23])[nH:17][c:18]2[cH:19]1.[Li+:1].[OH-:2].[OH2:31]>>[CH3:3][C:4]([CH3:5])([CH3:6])[O:7][C:8](=[O:9])[NH:10][c:11]1[cH:12][cH:13][c:14]2[cH:15][c:16]([C:20](=[O:21])[OH:22])[nH:17][c:18]2[cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2ccc(NC(=O)OC(C)(C)C)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)Nc1ccc2cc(C(=O)O)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |